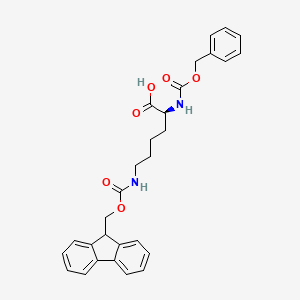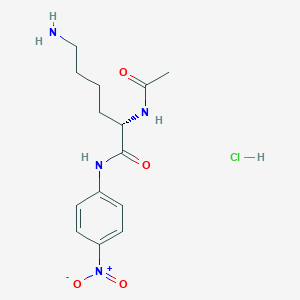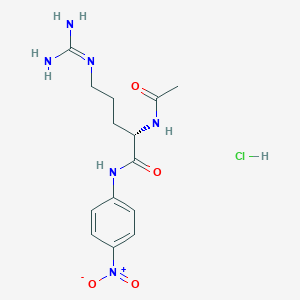
105751-18-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 105751-18-6 is known as Cbz-Lys(Fmoc)-OH . It is a derivative of lysine . This compound has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular formula of Cbz-Lys(Fmoc)-OH is C29H30N2O6 . It has a molecular weight of 502.55800 .
Physical And Chemical Properties Analysis
Cbz-Lys(Fmoc)-OH has a density of 1.2418 (rough estimate), a boiling point of 751.2ºC at 760 mmHg, and a melting point of 101ºC . Its exact mass is 502.21000 . The compound has a PSA of 119.16000 and a LogP of 5.85680 . Its vapour pressure is 1.04E-23mmHg at 25°C , and its index of refraction is estimated to be 1.5800 .
Aplicaciones Científicas De Investigación
Enhancing Collaborative Science through Hackathons
Hackathons have emerged as a valuable method to accelerate scientific discoveries and enhance collaborative science. These events allow for peer review before publication, cross-validation of study designs, and drive reproducibility in scientific analyses. By bringing together data generators and bioinformaticians, hackathons bridge traditional divides in research, fostering agile and structured collaborations across multiple investigators and institutions. This approach has shown promise in tackling ambitious projects not feasible under standard research models, thus potentially revolutionizing scientific research methodologies and outcomes (Ghouila et al., 2018).
The Role of Scientific Software Frameworks
The development and use of scientific software frameworks are crucial for improving programming productivity in research applications. These frameworks support grid-enabling of existing applications and development of new ones, allowing scientists to rapidly assemble new applications from existing component libraries. This shift from traditional programming languages to using toolkits and frameworks marks a significant advancement in scientific software development, offering a path to more efficient and effective research endeavors (Appelbe et al., 2007).
Crowdsourcing in Scientific Research
Crowdsourcing represents an innovative approach to scientific research, enabling horizontally distributed research that maximizes resources, promotes inclusiveness and transparency, and enhances the rigor and reliability of scientific findings. This model allows for tackling ambitious projects through large-scale collaboration, extending beyond traditional small teams of investigators. The diverse initiatives under this model range from largely independent work curated by coordination teams to collaborative efforts on shared activities, highlighting the potential of crowdsourced scientific research to accelerate progress and improve the quality of outcomes (Uhlmann et al., 2019).
Safety And Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, rinse mouth with water and consult a physician .
Propiedades
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)





